DG-041

概要

説明

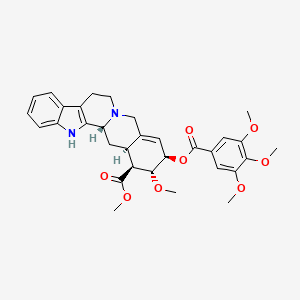

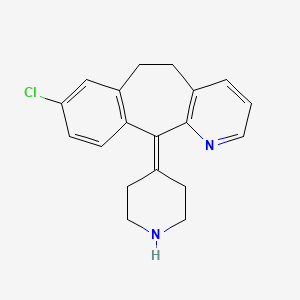

DG-041は、プロスタグランジンE2受容体サブタイプEP3のアンタゴニストとしての役割で知られる化学化合物です。 この化合物は、特に動脈血栓症の予防において重要な要素である血小板凝集の阻害における潜在的な治療用途について研究されています .

科学的研究の応用

DG-041 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of prostaglandin receptors.

Biology: Investigated for its role in modulating platelet function and its potential to prevent arterial thrombosis.

Medicine: Explored as a potential therapeutic agent for conditions such as peripheral artery disease and other thrombotic disorders.

作用機序

DG-041は、プロスタグランジンE2受容体サブタイプEP3を選択的に拮抗することにより効果を発揮します。この受容体は、血小板凝集と血管トーンの調節に関与しています。 EP3受容体を阻害することにより、this compoundはプロスタグランジンE2の凝集促進効果を阻害し、出血時間を大幅に延長することなく血栓形成のリスクを軽減します . 分子標的は、血小板の活性化と凝集を媒介するEP3受容体および関連するシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

グラピプラント: 選択的EP4受容体アンタゴニスト。

アサピプラント: 強力かつ選択的なDP1受容体アンタゴニスト。

セラトロダスト: 喘息治療に使用されるトロンボキサンA2受容体アンタゴニスト.

This compoundのユニークさ

This compoundは、EP3受容体に対する高い選択性と親和性においてユニークであり、他のプロスタグランジン受容体アンタゴニストとは異なります。 出血時間を大幅に延長することなく血小板凝集を阻害する能力は、血栓性疾患の治療のための有望な候補となっています .

準備方法

合成経路と反応条件

DG-041の合成は、コアインドール構造の調製から始まる複数のステップを伴います。このプロセスは通常、以下を含みます。

インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって合成されます。

官能基化: インドールコアは、フッ素、塩素、スルホニル基などのさまざまな置換基で官能基化されます。このステップには、通常、ハロゲン化反応とスルホニル化が含まれます。

カップリング反応: 最後のステップは、官能基化されたインドールを、プロペナミド結合を介してチエニルスルホニル基とカップリングすることです。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、効率的な熱および物質移動のための連続フロー反応器の使用、ならびに反応条件の精密制御のための自動化システムが含まれます。 This compoundの精製は、結晶化とクロマトグラフィー技術によって達成され、高純度が保証されます .

化学反応の分析

反応の種類

DG-041は、次のようないくつかの種類の化学反応を受けます。

酸化: this compoundは、さまざまな酸化された誘導体を形成するために酸化することができます。これらは、異なる生物活性を有する可能性があります。

還元: this compoundの還元は、ユニークな特性を示す可能性のある還元されたアナログの形成につながる可能性があります。

置換: この化合物は、特にハロゲン化位置で、置換反応を受け、生物活性を高めた可能性のある新しい誘導体を形成することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な製品

これらの反応から生成される主要な製品には、それぞれ異なる化学的および生物学的特性を持つ、this compoundのさまざまな酸化された、還元された、および置換された誘導体が含まれます .

科学研究アプリケーション

This compoundは、その科学研究アプリケーションについて広く研究されています。これらには、以下が含まれます。

化学: プロスタグランジン受容体の構造活性相関を研究するためのツール化合物として使用されます。

生物学: 血小板機能の調節における役割とその動脈血栓症を予防する可能性について調査されています。

医学: 末梢動脈疾患やその他の血栓性疾患などの病状に対する潜在的な治療薬として検討されています。

類似化合物との比較

Similar Compounds

Grapiprant: A selective EP4 receptor antagonist.

Asapiprant: A potent and selective DP1 receptor antagonist.

Seratrodast: A thromboxane A2 receptor antagonist used in asthma therapy.

Uniqueness of DG-041

This compound is unique in its high selectivity and affinity for the EP3 receptor, distinguishing it from other prostaglandin receptor antagonists. Its ability to inhibit platelet aggregation without significantly increasing bleeding time makes it a promising candidate for the treatment of thrombotic disorders .

特性

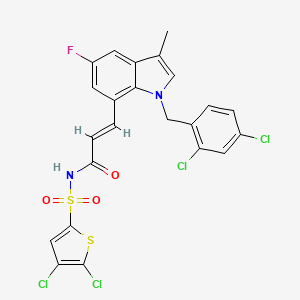

IUPAC Name |

3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722748 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。